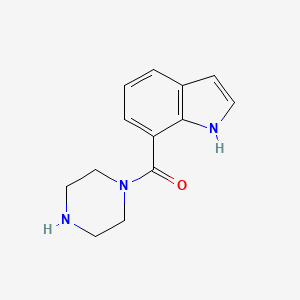

1H-indol-7-yl(piperazin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-8-6-14-7-9-16)11-3-1-2-10-4-5-15-12(10)11/h1-5,14-15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCKLQLBUOVEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1h Indol 7 Yl Piperazin 1 Yl Methanone

Target-Oriented Synthesis of 1H-indol-7-yl(piperazin-1-yl)methanone

The construction of this compound is primarily achieved through the formation of an amide bond between an activated 1H-indole-7-carboxylic acid and piperazine (B1678402). This approach is a hallmark of convergent synthesis.

Convergent and Divergent Synthetic Strategies

The most common and direct route to this compound is a convergent synthesis . This strategy involves the separate preparation of the two key building blocks: the 1H-indole-7-carboxylic acid moiety and the piperazine moiety. These two fragments are then joined in a final step to form the target molecule. This approach allows for the efficient and modular construction of analogs by simply varying either the indole (B1671886) or piperazine starting material.

A divergent synthesis approach could also be envisioned, starting from a common intermediate that is subsequently modified to create a library of related compounds. For instance, once this compound is synthesized, it can serve as a scaffold for further derivatization at multiple sites, as will be discussed in section 2.2.

The synthesis of the key precursor, 1H-indole-7-carboxylic acid, can be accomplished through various established methods in indole chemistry. This carboxylic acid is commercially available from some chemical suppliers.

Novel Coupling Reactions for Carbonyl Formation

The central reaction in the synthesis of this compound is the amide bond formation between the carboxyl group of the indole and one of the nitrogen atoms of piperazine. Several modern coupling reagents have been effectively employed for this type of transformation in related syntheses.

Commonly used coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is known for its high efficiency and mild reaction conditions. In a typical procedure, the indole carboxylic acid is activated with HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). The piperazine is then added to form the amide bond.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), EDCI is another widely used coupling agent for forming amide bonds. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM).

TBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate): Similar to HATU, TBTU is an efficient coupling reagent used for the synthesis of related indole-piperazine methanones.

The general reaction scheme involves the activation of the carboxylic acid followed by nucleophilic attack by the piperazine nitrogen. To synthesize the monosubstituted product, it is common to use piperazine with one nitrogen atom protected, for example, with a tert-butoxycarbonyl (Boc) group. The protecting group can then be removed in a subsequent step.

Optimization of Reaction Conditions and Yield

The optimization of the coupling reaction is crucial for achieving high yields and purity of the final product. Key parameters that are often optimized include the choice of coupling reagent, solvent, base, reaction temperature, and reaction time.

For HATU-mediated couplings, reactions are often run at room temperature or slightly elevated temperatures (e.g., 45 °C) for a short duration, sometimes as little as 30 minutes. Solvents like DMF or THF are commonly used. The use of a base such as DIPEA is standard to neutralize the acid formed during the reaction.

In a representative synthesis of a related isomer, (1H-indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone, the reaction was carried out using TBTU as the coupling agent and DIPEA as the base in THF at room temperature for 16 hours.

| Parameter | Condition | Reference |

| Coupling Reagent | HATU | |

| EDCI/HOBt | ||

| TBTU | ||

| Base | DIPEA | |

| Solvent | DMF, THF, DCM | |

| Temperature | Room Temperature to 45°C | |

| Reaction Time | 30 minutes to 16 hours |

Exploration of Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These modifications can be targeted at either the indole nucleus or the piperazine ring to explore the structure-activity relationships of resulting derivatives.

Peripheral Substitution Patterns on the Indole Moiety

The indole ring of this compound offers several positions for substitution. The indole nitrogen (N-1) is a common site for derivatization.

N-Alkylation and N-Arylation: The N-H of the indole can be deprotonated with a suitable base (e.g., sodium hydride) and then reacted with an alkyl or aryl halide to introduce a substituent at the N-1 position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indoles.

Substitution at other positions: Electrophilic substitution reactions on the indole ring are also possible, although the substitution pattern will be directed by the existing groups.

In related systems, such as (1H-indol-5-yl)-(4-substituted piperazin-1-yl)-methanone, the indole nitrogen has been successfully reacted with various substituted benzenesulfonyl chlorides to yield a series of N-sulfonylated derivatives.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| N-Sulfonylation | Substituted benzenesulfonyl chloride, base | 1-Benzenesulfonyl-indol-7-yl(piperazin-1-yl)methanone | |

| N-Arylation | Aryl halide, Pd catalyst, base | 1-Aryl-indol-7-yl(piperazin-1-yl)methanone | |

| N-Alkylation | Alkyl halide, base (e.g., NaH) | 1-Alkyl-indol-7-yl(piperazin-1-yl)methanone |

Modifications on the Piperazine Ring and its Nitrogen Atoms

The secondary amine of the piperazine ring in this compound is a prime site for a wide range of chemical transformations.

N-Alkylation and N-Acylation: The free N-H of the piperazine ring can be readily alkylated using alkyl halides or reductively aminated with aldehydes or ketones. It can also be acylated with acid chlorides or activated carboxylic acids to introduce a variety of functional groups.

N-Arylation: The piperazine nitrogen can undergo N-arylation with aryl halides, typically through transition metal-catalyzed reactions like the Buchwald-Hartwig amination. Nickel-catalyzed cross-coupling has also been shown to be effective for the selective mono-arylation of piperazine.

For example, a common strategy involves the acid-amine coupling of a precursor like (1H-indol-6-yl)(piperazin-1-yl)methanone with various substituted acids using a coupling reagent like HATU to generate a library of N-acylated piperazine derivatives.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| N-Acylation | R-COOH, HATU, DIPEA | 1H-indol-7-yl(4-acyl-piperazin-1-yl)methanone | |

| N-Alkylation | R-X (alkyl halide), base | 1H-indol-7-yl(4-alkyl-piperazin-1-yl)methanone | |

| N-Arylation | Ar-X (aryl halide), Pd or Ni catalyst, base | 1H-indol-7-yl(4-aryl-piperazin-1-yl)methanone |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without causing significant changes to its structural backbone. For the this compound scaffold, this exploration focuses on modifications to both the indole nucleus and the piperazine ring.

The piperazine moiety is a common pharmacophore, but its replacement with other cyclic diamines or spirocyclic systems can offer advantages in terms of potency, selectivity, and metabolic stability. nih.govresearchgate.net Research into related scaffolds has shown that replacing piperazine with structures like homopiperazine (B121016) (1,4-diazepane) or bridged systems such as 2,5-diazabicyclo[2.2.1]heptane can significantly alter receptor affinity and selectivity. nih.gov These modifications can impact the basicity (pKa), lipophilicity, and conformational flexibility of the molecule.

For the indole portion, bioisosteric replacements can involve substituting the core heterocycle with other bicyclic aromatic systems like benzofuran, benzothiophene, or azaindoles. Another approach involves the replacement of individual atoms within the ring system, a strategy that has been explored in related indole derivatives. nih.gov For instance, replacing the nitrogen atom of an indole-like structure with oxygen, sulfur, or selenium can modulate the molecule's ability to form specific intermolecular interactions, such as chalcogen bonds. nih.gov

The table below outlines potential bioisosteric replacements for the core components of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Piperazine | Homopiperazine (1,4-Diazepane) | Alters ring conformation and distance between nitrogen atoms. |

| Diazaspiroalkanes | Introduces conformational rigidity and modifies lipophilicity. nih.gov | |

| Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Restricts rotational freedom, potentially increasing receptor selectivity. nih.gov | |

| 1H-Indole | 1H-Azaindole (e.g., Pyrrolopyridine) | Modulates electronic properties and hydrogen bonding capacity. |

| Benzofuran / Benzothiophene | Replaces the indole nitrogen, removing a hydrogen bond donor site. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. For this compound, this involves developing cleaner catalytic processes, minimizing solvent use, and optimizing atom economy.

Catalyst Development for Enhanced Selectivity and Efficiency

The primary synthetic route to this compound involves the amide coupling of 1H-indole-7-carboxylic acid with piperazine. The efficiency and selectivity of this reaction are highly dependent on the choice of coupling agents and catalysts. Traditional methods may use stoichiometric coupling reagents that generate significant waste.

Modern catalyst development focuses on using catalytic quantities of activating agents or developing novel catalysts that promote the reaction under milder conditions. For instance, the use of palladium catalysts (e.g., Pd/C) is common in related indole syntheses for steps like hydrogenation or cross-coupling reactions, which can be optimized for higher efficiency and turnover numbers. google.com In the context of the amide coupling step, the development of recyclable or enzyme-based catalysts presents a green alternative to traditional reagents like O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). google.com

| Catalyst / Reagent | Reaction Step | Advantages in Green Chemistry |

| Palladium on Carbon (Pd/C) | Hydrogenation / C-N Coupling | High efficiency, potential for recycling. google.com |

| Lipases (Enzymatic) | Amide Bond Formation | Biodegradable, high selectivity, operates in aqueous media. |

| Copper / Iron Catalysts | Cross-Coupling Reactions | Earth-abundant and less toxic alternatives to precious metals. |

Solvent-Free and Aqueous Reaction Protocols

A major goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. Research into indole synthesis has demonstrated the feasibility of solvent-free, or "neat," reaction conditions, often facilitated by microwave irradiation or solid-state grinding. semanticscholar.orgresearchgate.net Such protocols can lead to significantly reduced reaction times, simplified workup procedures, and a dramatic decrease in solvent waste. researchgate.net For the synthesis of the target compound, a solvent-free approach could potentially be applied to the amide coupling step by heating the carboxylic acid and piperazine reactants with a solid-supported catalyst.

Alternatively, conducting reactions in water is a highly desirable green approach. While organic molecules often have poor aqueous solubility, the use of phase-transfer catalysts, surfactants, or superheated water can facilitate reactions. Developing an aqueous protocol for the synthesis of this compound would offer substantial environmental benefits over traditional methods that rely on solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). google.com

Atom Economy and Process Intensification Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal atom economy is 100%.

The synthesis of this compound via the direct amide coupling of 1H-indole-7-carboxylic acid (C₉H₇NO₂) and piperazine (C₄H₁₀N₂) can be analyzed for its theoretical atom economy.

Reaction: C₉H₇NO₂ + C₄H₁₀N₂ → C₁₃H₁₅N₃O + H₂O

| Reactant / Product | Formula | Molar Mass ( g/mol ) |

| 1H-Indole-7-carboxylic acid | C₉H₇NO₂ | 161.16 |

| Piperazine | C₄H₁₀N₂ | 86.14 |

| Total Reactant Mass | 247.30 | |

| This compound | C₁₃H₁₅N₃O | 229.28 |

| Water (byproduct) | H₂O | 18.02 |

Theoretical Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (229.28 / 247.30) x 100 ≈ 92.7%

This calculation reveals a high theoretical atom economy, as the only byproduct is water. However, the actual process economy is lower due to the use of coupling agents, catalysts, and solvents that are not part of the final product.

Process intensification aims to improve this by developing smaller, more efficient, and continuous manufacturing processes. For this synthesis, transitioning from traditional batch reactors to microfluidic or continuous flow reactors could offer significant advantages. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, enhanced safety, and reduced waste generation, thereby aligning with the principles of atom economy and green chemistry. semanticscholar.org

Advanced Structural and Conformational Investigations of 1h Indol 7 Yl Piperazin 1 Yl Methanone

Crystallographic Investigations of 1H-indol-7-yl(piperazin-1-yl)methanone and its Ligand-Target Complexes

Crystallographic studies are essential for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Polymorphism and Solid-State Conformational Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals using techniques like powder X-ray diffraction (PXRD). This would reveal if different solid-state conformations of the molecule exist and how crystal packing influences its structure.

Spectroscopic Probes for Conformational Dynamics of this compound

Spectroscopic methods are vital for studying the behavior of molecules in solution, providing insights into their dynamic conformational equilibria.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, would be employed to study the conformational dynamics of this compound in solution. These methods can reveal through-bond and through-space correlations between atoms, helping to determine the preferred conformations of the indole (B1671886) and piperazine (B1678402) rings and the rotational barriers around the amide bond. Temperature-dependent NMR studies could also provide information on the energetic barriers between different conformers. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy

If this compound were chiral or could be derivatized to be chiral, Vibrational Circular Dichroism (VCD) and other chiroptical techniques like Electronic Circular Dichroism (ECD) would be applicable. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing experimental VCD spectra with those predicted from quantum chemical calculations for different conformations, the absolute configuration and the predominant solution-state conformation could be determined.

Computational Analysis of Molecular Conformation and Tautomerism of this compound

Computational chemistry provides a theoretical framework to complement experimental findings and to explore molecular properties that may be difficult to measure directly.

A computational analysis of this compound would involve using molecular mechanics and quantum chemistry methods to explore its conformational landscape. Potential energy surface scans could identify low-energy conformers and the transition states connecting them. Furthermore, the possibility of tautomerism, for instance, involving the indole nitrogen proton, could be investigated by calculating the relative energies of different tautomeric forms. Such studies provide a deeper understanding of the intrinsic structural preferences of the molecule. rsc.org

Conformational Landscape Exploration and Energy Minimization

Energy minimization studies, typically performed using computational chemistry methods such as molecular mechanics or density functional theory (DFT), are essential to identify the most stable conformations (i.e., those with the lowest potential energy). For a related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, crystallographic data has shown a specific orientation of the substituent at the 7-position relative to the indole ring. nih.gov In the case of this compound, the key dihedral angle is that between the plane of the indole ring and the plane of the C-N-C bond of the amide linker.

Table 1: Possible Conformations of the Piperazine Ring

| Conformation | Relative Energy (Typical) | Key Structural Features |

| Chair | Lowest | All bond angles are close to the ideal tetrahedral angle, minimizing angle strain. Staggered arrangement of all C-H bonds minimizes torsional strain. |

| Twist-Boat | Intermediate | Relieves some of the steric strain present in the boat conformation. |

| Boat | Highest | "Flagpole" hydrogens lead to significant steric repulsion. Eclipsed C-H bonds result in torsional strain. |

The energy barrier to rotation around the amide bond is significant due to its partial double-bond character. This can lead to the existence of distinct syn and anti conformers, although one is typically strongly favored. The specific preference would be determined by steric interactions between the piperazine ring and the indole core.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational flexibility of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.net

Such simulations can reveal:

The range of motion of different parts of the molecule. For instance, the piperazine ring may be observed to interconvert between chair and boat conformations.

The stability of different conformers and the timescales of transitions between them.

The influence of the solvent on the conformational preferences.

The formation and breaking of intramolecular hydrogen bonds , if any are possible.

MD simulations on related piperazine-containing systems have been used to understand their behavior in solution and their interactions with other molecules. nih.govresearchgate.net For this compound, an MD simulation would provide a detailed picture of its dynamic behavior, which is essential for understanding how it might bind to a receptor or enzyme active site. The flexibility of the molecule allows it to adapt its shape to fit a binding pocket, a phenomenon known as "induced fit."

Investigation of Tautomeric Forms and Isomerism

Tautomerism is a form of isomerism where molecules can interconvert by the migration of a proton. The indole ring system can exist in different tautomeric forms. researchgate.net While the 1H-indole form is the most stable and common, other tautomers are possible.

Table 2: Potential Tautomeric Forms of the Indole Moiety

| Tautomer Name | Description | Relative Stability |

| 1H-Indole | The canonical and most stable form, with the proton on the nitrogen atom. | Most Stable |

| 3H-Indole (Indolenine) | The proton has migrated from the nitrogen to the C3 position. | Less Stable |

| 7H-Indole | The proton has migrated from the nitrogen to the C7 position. This is unlikely in the title compound as C7 is substituted. | Not Applicable |

The presence of the (piperazin-1-yl)methanone substituent at the 7-position is unlikely to significantly alter the tautomeric equilibrium of the indole ring itself, and the 1H-indole form is expected to be overwhelmingly predominant. researchgate.net

Another potential site for tautomerism is the amide linkage, which can theoretically exist in an enol form. However, for simple amides, the keto-enol tautomerism strongly favors the keto form.

Theoretical and Computational Chemistry Studies of 1h Indol 7 Yl Piperazin 1 Yl Methanone

Quantum Mechanical Calculations of 1H-indol-7-yl(piperazin-1-yl)methanone

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods allow for a detailed analysis of electron distribution, orbital energies, and reactivity, which are crucial determinants of a molecule's chemical and biological activity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-rich indole (B1671886) nucleus is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed over the carbonyl group and the indole ring. Understanding these orbitals is key to predicting how the molecule will interact with biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative electrostatic potential, making it a strong hydrogen bond acceptor. The nitrogen atom in the indole ring and the second nitrogen in the piperazine (B1678402) ring also contribute to the electrostatic landscape. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum mechanics describes the intrinsic properties of the molecule, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules like proteins and enzymes. These techniques are cornerstones of modern drug discovery.

Prediction of Binding Modes within Receptor Pockets and Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. For this compound, docking studies could be used to predict its binding mode within the active site of various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, for which indole and piperazine moieties are known to have an affinity. ontosight.ainih.gov The results would highlight key interactions, such as hydrogen bonds between the carbonyl oxygen and amino acid residues, or π-π stacking between the indole ring and aromatic residues in the receptor. ijpsdronline.com

Analysis of Binding Energetics and Intermolecular Forces

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the stability of interactions. mdpi.com From these simulations, the binding free energy, which quantifies the affinity of the ligand for its target, can be calculated. mdpi.com This energy is composed of various components, including electrostatic and van der Waals interactions. mdpi.com By analyzing the trajectory of the MD simulation, researchers can identify the most stable and significant intermolecular forces, such as persistent hydrogen bonds or hydrophobic contacts, that anchor the ligand in the binding pocket. ijpsdronline.commdpi.com

Table 2: Example of Intermolecular Interactions from a Docking Study

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | SER-123 (Backbone NH) | 2.9 |

| π-π Stacking | Indole Ring | PHE-250 (Side Chain) | 3.5 |

| Hydrophobic | Piperazine Ring | LEU-85, VAL-90 | N/A |

Note: This table represents a hypothetical binding scenario to illustrate the types of data generated.

Conformational Changes of Targets Upon this compound Binding

The binding of a ligand, such as this compound, to its biological target is a dynamic process that often induces significant conformational changes in the receptor protein. These structural rearrangements are fundamental to the initiation of the downstream signaling cascade. For G protein-coupled receptors (GPCRs), a major class of drug targets, ligand binding is known to trigger a cascade of conformational shifts that lead to receptor activation.

Upon binding, this compound would likely engage with specific residues within the binding pocket of its target receptor, leading to a more stable, lower-energy complex. This induced fit can involve subtle adjustments in the side chains of amino acids lining the binding pocket, as well as more substantial movements of the transmembrane helices. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic changes, providing insights into the stability of the ligand-receptor complex over time. For instance, MD simulations of similar indole derivatives binding to serotonin receptors have shown that the ligand-receptor complexes are generally stable, with the indole moiety penetrating deep into a hydrophobic microdomain of the receptor. nih.gov

Principal component analysis (PCA) of MD simulation trajectories can further elucidate the major conformational changes in the receptor upon ligand binding. Studies on serotonin receptors have revealed that the binding of a ligand can significantly stabilize the entire receptor structure. rsc.org Dynamic cross-correlation analysis can also highlight the correlated motions between different parts of the receptor, such as the transmembrane helices, which are crucial for signal transduction. rsc.org

The binding of this compound would be expected to induce a specific conformational state in its target receptor, which is distinct from the inactive (apo) state. This active conformation is then recognized by intracellular signaling partners, such as G proteins, leading to the cellular response. The stability and nature of this ligand-induced conformation are critical determinants of the compound's efficacy.

Pharmacophore Modeling and Virtual Screening Based on this compound

Identification of Key Structural Features for Desired Interactions

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, several key structural features can be hypothesized to be crucial for its interaction with biological targets, particularly GPCRs like serotonin receptors.

Based on computational studies of analogous indole-piperazine compounds, the following features are likely to be of key importance:

A Protonatable Nitrogen Atom: The piperazine ring contains a basic nitrogen atom that can be protonated at physiological pH. This positively charged group is often a critical anchoring point, forming a strong electrostatic interaction or salt bridge with a conserved acidic residue in the receptor, such as an aspartic acid (Asp) in transmembrane helix 3 (TM3). nih.gov

The Indole Moiety: The indole ring system serves as a significant hydrophobic and aromatic feature. It can penetrate deep into hydrophobic pockets within the receptor, forming favorable van der Waals and π-π stacking interactions with aromatic residues like tryptophan (Trp) and phenylalanine (Phe). nih.gov

Hydrogen Bond Donors/Acceptors: The NH group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the methanone (B1245722) linker can act as a hydrogen bond acceptor. These features can form specific hydrogen bonds with polar residues in the binding site, further enhancing binding affinity and specificity. For example, the indole NH can form a hydrogen bond with a threonine (Thr) residue in TM3 of the 5-HT2A receptor. nih.gov

The spatial relationship between these features—the distance and angles between the protonatable nitrogen, the indole ring, and the hydrogen bonding elements—is critical for optimal binding.

Ligand-Based and Structure-Based Pharmacophore Generation

Based on the identified key structural features, both ligand-based and structure-based pharmacophore models can be generated to guide the discovery of novel compounds with similar activity.

Ligand-based pharmacophore models are developed by aligning a set of known active molecules and extracting the common chemical features that are essential for their biological activity. For this compound and its analogs, a ligand-based pharmacophore model would likely consist of a positive ionizable feature (representing the protonated piperazine nitrogen), a hydrophobic/aromatic feature (the indole ring), and potentially hydrogen bond donor and acceptor features, all arranged in a specific 3D geometry.

Structure-based pharmacophore models , on the other hand, are derived from the three-dimensional structure of the biological target, typically from an X-ray crystal structure or a homology model of the receptor with a bound ligand. By analyzing the interactions between this compound and its binding site, a pharmacophore model can be constructed that reflects the key interaction points within the receptor. This model would include features that are complementary to the binding site residues, such as a negative ionizable feature corresponding to the key aspartic acid residue, hydrophobic features mapping the aromatic pocket, and hydrogen bond donor/acceptor features corresponding to polar residues.

These pharmacophore models can then be used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. This approach allows for the efficient identification of potential new drug candidates with a desired biological activity profile.

QM/MM Approaches for Elucidating Reaction Mechanisms Involving this compound

While this compound is primarily studied for its receptor binding properties, its indole moiety could potentially undergo enzymatic transformations. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying enzyme-catalyzed reactions at an atomic level of detail. These methods treat the reacting part of the system (e.g., the substrate and key catalytic residues) with a high level of theory (QM), while the surrounding protein and solvent are treated with a more computationally efficient classical force field (MM).

Catalytic Cycles and Transition State Analysis

QM/MM simulations can be employed to map out the entire catalytic cycle of an enzyme acting on an indole-containing substrate. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the rate of the reaction.

For example, in the case of indoleamine 2,3-dioxygenase (IDO), which catalyzes the oxidative cleavage of the indole ring of tryptophan, QM/MM studies have been instrumental in elucidating the reaction mechanism. These studies have revealed a stepwise mechanism involving the formation of a ferryl and Trp-epoxide intermediate. By calculating the potential energy surface, researchers can identify the lowest energy pathway for the reaction and analyze the geometry and electronic structure of the transition states. This level of detail provides invaluable insights into how the enzyme stabilizes the transition state and accelerates the reaction.

Enzymatic Transformation Pathways

Should this compound be a substrate for an enzyme, QM/MM methods could be used to explore potential transformation pathways. For instance, cytochrome P450 enzymes are known to hydroxylate indole rings. A QM/MM study could model this process, starting from the binding of the compound in the active site to the final release of the hydroxylated product.

The simulations would detail the electronic rearrangements that occur during key chemical steps, such as oxygen insertion. By analyzing the interactions between the QM region (the indole ring and the heme-oxygen species) and the MM region (the surrounding protein), one can understand the role of specific amino acid residues in catalysis. For example, QM/MM studies on IDO have highlighted the importance of a proton transfer from the substrate's amino group in facilitating the ring-opening reaction.

This detailed mechanistic understanding derived from QM/MM simulations is not only of fundamental scientific interest but can also guide the design of inhibitors or predict the metabolic fate of indole-containing compounds like this compound.

Mechanistic Biological Investigations of 1h Indol 7 Yl Piperazin 1 Yl Methanone Pre Clinical Focus

Target Identification and Validation Strategies for 1H-indol-7-yl(piperazin-1-yl)methanone

No published studies were identified that employed target identification and validation strategies specifically for this compound.

There is no available research detailing the use of chemical proteomics or the development of affinity-based probes for the purpose of identifying the molecular targets of this compound.

A search of scientific literature yielded no studies that have applied transcriptomic, metabolomic, or proteomic approaches to elucidate the mechanism of action or cellular effects of this compound.

Enzyme Inhibition and Activation Mechanisms of this compound

Specific data on the enzymatic inhibition or activation mechanisms of this compound is not present in the available literature. While related indole-piperazine compounds have been investigated as enzyme inhibitors, this information cannot be extrapolated to the specific compound . researchgate.netresearchgate.netnih.gov

There are no published kinetic analyses detailing the interaction of this compound with any specific enzyme target. Consequently, values for key kinetic parameters such as Michaelis constant (Km), maximum velocity (Vmax), or inhibition constant (Ki) are not available.

No studies have been conducted to investigate whether this compound acts as an allosteric modulator. nih.govnih.gov Research on binding site mapping for this compound has not been published.

The nature of the binding mechanism, whether reversible or covalent, for this compound has not been determined in any published preclinical study. nih.gov

Receptor Binding and Signaling Pathway Modulation by this compound

To understand the pharmacological activity of a compound, its interaction with specific protein receptors is a primary area of investigation. This involves determining which receptors it binds to, the strength of that binding, and the functional consequence of the interaction.

Receptor Occupancy Studies in in vitro and Ex Vivo Systems

No in vitro or ex vivo receptor occupancy studies for this compound have been reported. Such studies would typically involve radioligand binding assays to determine the affinity of the compound for a panel of receptors, ion channels, and transporters. The affinity is commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative Data Table for Receptor Binding Affinity (Hypothetical) This table is for illustrative purposes only, as no experimental data has been found for this compound.

| Receptor Target | Ligand | Kᵢ (nM) |

|---|---|---|

| 5-HT₂ₐ | [³H]Ketanserin | Data Not Available |

| D₂ | [³H]Spiperone | Data Not Available |

Mechanistic Characterization of Agonist, Antagonist, and Inverse Agonist Actions

Following the identification of receptor binding, functional assays are required to determine the nature of the interaction. These assays elucidate whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (inactivating the receptor's basal activity).

Table 2: Illustrative Data Table for Functional Receptor Activity (Hypothetical) This table is for illustrative purposes only, as no experimental data has been found for this compound.

| Receptor Target | Assay Type | Functional Response (EC₅₀/IC₅₀, nM) | Intrinsic Activity |

|---|---|---|---|

| 5-HT₂ₐ | Calcium Flux | Data Not Available | Data Not Available |

Analysis of Downstream Signaling Pathways (e.g., Second Messengers, Protein Phosphorylation)

Receptor activation or blockade initiates a cascade of intracellular events known as downstream signaling. The analysis of these pathways, including the measurement of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, and the phosphorylation state of key proteins like ERK (extracellular signal-regulated kinase), provides a deeper understanding of the compound's mechanism of action. No such data has been published for this compound.

Cellular Uptake and Intracellular Distribution Mechanisms of this compound

The ability of a compound to enter cells and reach its intracellular target is critical for its activity. This is governed by its physicochemical properties and its interactions with cellular transport systems.

Mechanistic Studies of Transporter Interactions (e.g., influx/efflux transporters)

Research into whether this compound is a substrate or inhibitor of key influx (e.g., SLC family) or efflux (e.g., P-glycoprotein, ABC family) transporters has not been reported. These interactions are crucial for determining the compound's absorption, distribution, and potential for drug-drug interactions.

Subcellular Localization Studies using Fluorescent Probes

To visualize the distribution of a compound within a cell, a fluorescently labeled version is often synthesized. Confocal microscopy or other imaging techniques can then be used to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. There are no published studies on the subcellular localization of this compound.

Mechanism of Action in in vitro and Pre-clinical in vivo Disease Models

A comprehensive search of scientific literature and patent databases reveals a significant gap in the understanding of the mechanism of action for this compound. Research has been conducted on structurally related compounds, including other isomers such as 1H-indole-6-yl-piperazin-1-yl-methanone derivatives, which have been patented for potential therapeutic applications. google.com However, the specific biological targets and signaling pathways modulated by the 7-yl isomer have not been elucidated.

The piperazine (B1678402) ring is a well-known scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility of molecules and to interact with various biological targets. researchgate.net Similarly, the indole (B1671886) nucleus is a privileged structure found in many pharmacologically active compounds. The combination of these two moieties in this compound suggests potential for biological activity, but without empirical data, any proposed mechanism would be purely speculative.

There is currently no published research detailing the molecular and cellular responses to this compound in established in vitro or pre-clinical in vivo disease models. Studies on other piperazine-containing compounds have demonstrated a wide range of effects, from anti-inflammatory and anticancer activities to dopamine (B1211576) receptor agonism. nih.govmdpi.comnih.gov For instance, a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines. nih.gov Another study on a phenylsulfonylpiperazine derivative identified its potential in luminal breast cancer cells. mdpi.com However, these findings cannot be directly extrapolated to this compound due to the critical role of isomeric and substituent positioning in determining pharmacological activity.

The following table summarizes the lack of available data for the target compound in the context of typical pre-clinical investigations.

| Assay Type | Disease Model | Findings for this compound |

| In Vitro Cell Viability | Various Cancer Cell Lines | No Data Available |

| In Vitro Enzyme Inhibition | Specific Kinases/Enzymes | No Data Available |

| In Vivo Efficacy | Animal Models of Disease | No Data Available |

| Molecular Pathway Analysis | Western Blot, qPCR, etc. | No Data Available |

Table 1: Summary of Pre-clinical Data for this compound

The discovery and validation of biomarkers are crucial for understanding a compound's mechanism of action and for its clinical development. This process typically involves identifying molecular or cellular changes that occur in response to treatment. Given the absence of in vitro and in vivo studies on this compound, no such biomarkers have been identified or validated.

For other novel compounds, biomarker strategies are often employed. For example, in the development of dopamine D3 receptor agonists, changes in downstream signaling molecules or behavioral responses in animal models serve as biomarkers of target engagement and efficacy. nih.gov Without foundational studies to identify the biological targets of this compound, the rational selection and validation of biomarkers are not yet possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies for 1h Indol 7 Yl Piperazin 1 Yl Methanone

Design Principles for SAR Studies of 1H-indol-7-yl(piperazin-1-yl)methanone Derivatives

The core scaffold of this compound presents three primary regions for chemical modification: the indole (B1671886) ring, the piperazine (B1678402) ring, and the methanone (B1245722) linker. A systematic SAR investigation is essential to understand how modifications at each site influence the compound's interaction with its biological target.

A foundational approach in medicinal chemistry is the systematic modification of a lead compound to probe the chemical space around the core scaffold. For this compound, this involves synthesizing analogs with varied substituents on both the indole and piperazine rings.

Indole Ring Modifications: The indole nucleus is a common pharmacophore, and its substitution can significantly impact biological activity. Modifications can be made at various positions (e.g., 1, 2, 3, 4, 5, 6). For instance, studies on other indole-piperazine series have shown that introducing small electron-withdrawing or electron-donating groups, such as fluoro or methoxy groups at the 5-position, can modulate activity. The NH proton of the indole can also be substituted with alkyl groups to explore potential interactions in that region of the binding pocket.

Piperazine Ring Modifications: The piperazine moiety is frequently used in drug design to influence physicochemical properties and to present a vector for substitution. Varying the substituent on the distal nitrogen of the piperazine ring is a common strategy. Attaching different aryl, heteroaryl, or alkyl groups can explore steric and electronic requirements for optimal target engagement. For example, in some series, electron-withdrawing groups on a phenylpiperazine substituent have been shown to enhance activity.

Linker Modifications: While the current structure has a methanone (-C=O-) linker, its properties can be altered. Bioisosteric replacement of the carbonyl group with other functionalities (e.g., -CH2-, -SO2-) could alter the compound's geometry, hydrogen bonding capacity, and metabolic stability.

A systematic SAR exploration could be organized as follows:

| Modification Site | Position | Type of Substituent (Example) | Rationale |

| Indole Ring | 1 (N-H) | Methyl, Ethyl | Explore impact of removing H-bond donor capability. |

| 5 | Fluoro, Chloro, Methoxy | Probe electronic effects (electron-withdrawing vs. donating). | |

| 2 | Small alkyl groups | Investigate steric tolerance near the linker. | |

| Piperazine Ring | 4 (N) | Phenyl, Pyridyl, Benzyl | Explore aromatic and hydrophobic interactions. |

| 4 (N-Aryl) | 4-Fluoro, 4-Nitro, 4-Methyl | Fine-tune electronic properties of the aryl ring. | |

| Methanone Linker | - | -CH2- (Methylene) | Increase conformational flexibility. |

| - | -SO2- (Sulfonyl) | Alter electronic character and H-bond accepting ability. |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. These fragment hits can then be optimized into more potent leads. For this compound, an FBDD approach could be hypothetically applied.

The core structure can be deconstructed into key fragments:

An indole fragment (e.g., 7-aminoindole).

A piperazine fragment.

A linker fragment.

In an FBDD campaign, libraries of indole-like and piperazine-like fragments would be screened to identify those that bind to the target of interest. Once binding fragments are identified and their binding modes are characterized (often via X-ray crystallography), they can be elaborated upon. This can be done by "growing" a fragment to occupy more of the binding site or by "linking" two different fragments that bind in adjacent pockets. This strategy allows for a more efficient exploration of chemical space and often yields lead compounds with better physicochemical properties compared to traditional high-throughput screening hits.

During the optimization process, it is crucial to assess not just the potency of a compound but also the quality of that potency. Ligand efficiency (LE) metrics provide a way to normalize potency by the size or other properties of the molecule, helping to guide the selection of the most promising candidates for further development. These metrics help to avoid "molecular obesity," where potency is increased simply by adding mass and lipophilicity, which often leads to poor drug-like properties.

Key metrics include:

| Metric | Formula | Description | Ideal Value |

| Ligand Efficiency (LE) | LE = (1.37 * pActivity) / HA | Measures the binding energy per heavy (non-hydrogen) atom. | > 0.3 kcal/mol per HA |

| Lipophilic Ligand Efficiency (LLE or LipE) | LLE = pActivity - cLogP | Relates potency to lipophilicity, indicating how much of the potency is derived from specific interactions versus non-specific lipophilic binding. | 5-7 or greater |

| Binding Efficiency Index (BEI) | BEI = (pActivity * 1000) / MW | Relates potency to molecular weight (MW). | > 18 |

| Size-Independent Ligand Efficiency (SILE) | SILE = pActivity / HA^0.3 | An alternative to LE that is less biased by molecular size. | Varies by target |

By tracking these metrics throughout the synthesis of new derivatives of this compound, chemists can make more informed decisions, prioritizing modifications that efficiently increase potency without disproportionately increasing size or lipophilicity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable for modern drug discovery, allowing for the prediction of activity and properties, thereby prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of novel, unsynthesized analogs, guiding the design of more potent molecules.

The development of a QSAR model for this compound derivatives would involve several steps:

Data Set Assembly: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set is typically divided into a training set to build the model and a test set to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset (see section 6.2.2).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links a subset of the descriptors to the observed biological activity.

Model Validation: The model's statistical robustness and predictive ability are rigorously assessed using parameters like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and prediction accuracy on the external test set (R²_ext).

For indole and piperazine-containing scaffolds, QSAR models have been successfully developed to predict activities for various targets. Such a model for this compound derivatives could provide valuable insights into the key structural features driving potency.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the independent variables in a QSAR model. There are thousands of potential descriptors, which can be broadly categorized.

| Descriptor Category | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of heavy atoms, Number of rotatable bonds | Basic composition and topology of the molecule. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Atom connectivity and branching. |

| Geometric (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | 3D shape and size of the molecule. |

| Physicochemical | LogP (lipophilicity), pKa (acidity/basicity), Molar Refractivity (MR) | Lipophilicity, ionization state, polarizability. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Electron distribution and reactivity. |

Given the vast number of available descriptors, feature selection is a critical step in building a reliable QSAR model. The goal is to select a small subset of descriptors that are most relevant to the biological activity while avoiding noise and overfitting. Using too many descriptors can lead to a model that fits the training data perfectly but has poor predictive power for new compounds.

Common feature selection techniques include:

Stepwise Regression: Descriptors are iteratively added to or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection that "evolves" an optimal set of descriptors.

Swarm Intelligence Optimizations: Algorithms that simulate the collective behavior of social organisms to find the best descriptor combinations.

By carefully selecting the most informative descriptors, a robust and interpretable QSAR model can be constructed to guide the design of novel this compound derivatives with improved biological activity.

Methodologies for Exploring Structure-Metabolism Relationships (SMR) of this compound

The metabolic fate of a drug candidate is a primary determinant of its efficacy and safety. Understanding the relationship between the chemical structure of this compound and its metabolic pathways is crucial for predicting its pharmacokinetic behavior, identifying potential drug-drug interactions, and guiding the design of more stable analogues.

Enzymatic Transformation Pathways and Metabolite Identification Approaches

The initial step in characterizing the SMR of this compound involves identifying the enzymes responsible for its biotransformation and the resulting metabolites. This is typically achieved through a combination of in vitro and in silico techniques.

In Vitro Approaches:

Incubation with Liver Microsomes: Human and animal liver microsomes are a primary source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating this compound with these preparations allows for the identification of primary oxidative metabolites. By using a panel of specific CYP inhibitors or recombinant CYP enzymes, the specific isoforms involved in its metabolism can be pinpointed.

Incubation with Hepatocytes: Primary hepatocytes provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes. This allows for the identification of both primary metabolites and their subsequent conjugation products (e.g., glucuronides, sulfates).

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Following incubation, the resulting mixture is analyzed using advanced analytical techniques. HR-MS, often coupled with liquid chromatography (LC-MS/MS), is instrumental in detecting and providing preliminary structural information about potential metabolites based on their mass-to-charge ratio and fragmentation patterns. For definitive structural elucidation of significant metabolites, isolation and characterization by NMR are often necessary.

In Silico Approaches:

Metabolic Prediction Software: A variety of computational models and software (e.g., Meteor Nexus, MetaPrint2D) can predict potential sites of metabolism on the this compound structure. These tools utilize databases of known metabolic transformations and algorithms to identify atoms or bonds that are most likely to undergo enzymatic attack. This information can guide the experimental search for metabolites.

A systematic exploration of structure-metabolism relationships, guided by metabolite identification experiments, has proven effective in improving the in vitro microsomal half-lives of related compound series, such as piperazin-1-ylpyridazines. nih.gov

Potential Metabolic Hotspots on this compound:

Based on its structure, several potential sites of metabolism can be hypothesized:

Indole Ring: Hydroxylation at various positions of the indole nucleus is a common metabolic pathway. The N-H of the indole could also be a site for conjugation.

Piperazine Ring: N-dealkylation (if substituted) or oxidation of the piperazine ring are plausible transformations.

Carbonyl Group: Reduction of the ketone is a possibility, although less common for amides.

The following table summarizes the key methodologies for metabolite identification:

| Methodology | Description | Information Gained |

| Liver Microsome Incubation | Incubation with subcellular fractions containing Phase I enzymes. | Identification of primary oxidative metabolites and the responsible CYP isoforms. |

| Hepatocyte Incubation | Incubation with intact liver cells containing both Phase I and II enzymes. | Comprehensive metabolic profile including both primary and conjugated metabolites. |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Detection, quantification, and preliminary structural characterization of metabolites. |

| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy. | Definitive structural elucidation of isolated metabolites. |

| In Silico Prediction | Computational software to predict sites of metabolism. | Guidance for targeted metabolite searches in experimental studies. |

Enzyme Kinetics of Metabolic Transformations

Once the primary metabolic pathways are identified, it is essential to determine the kinetics of these transformations. This information is critical for predicting the in vivo clearance of the compound and its potential for saturation of metabolic pathways at therapeutic concentrations.

Key Kinetic Parameters:

Michaelis-Menten Constant (Km): Represents the substrate concentration at which the rate of metabolism is half of the maximum. A low Km value indicates a high affinity of the enzyme for the substrate.

Maximum Velocity (Vmax): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Intrinsic Clearance (CLint): Calculated as Vmax/Km, this parameter reflects the intrinsic ability of an enzyme to metabolize a substrate and is a key input for predicting in vivo hepatic clearance.

Experimental Approach:

Enzyme kinetics are typically determined by incubating varying concentrations of this compound with a fixed amount of the relevant enzyme source (e.g., liver microsomes or a specific recombinant CYP enzyme). The rate of metabolite formation is then measured at each substrate concentration. By fitting this data to the Michaelis-Menten equation, the values for Km and Vmax can be determined.

The following table outlines the key parameters in enzyme kinetics:

| Parameter | Definition | Significance |

| Km | Substrate concentration at half-maximal velocity. | Indicates the affinity of the enzyme for the substrate. |

| Vmax | Maximum rate of the enzymatic reaction. | Reflects the catalytic efficiency of the enzyme at saturating substrate concentrations. |

| CLint | Intrinsic clearance (Vmax/Km). | Represents the intrinsic ability of the enzyme to metabolize the compound. |

Exploration of Structure-Permeation Relationships (SPR) for this compound

The ability of a drug to permeate biological membranes is a fundamental determinant of its absorption, distribution, and ultimately, its access to the target site. Understanding the relationship between the structure of this compound and its permeability is therefore of paramount importance.

Mechanistic Membrane Interaction Studies (e.g., liposome assays)

Artificial membrane systems, such as liposomes, provide a simplified and controlled environment to study the fundamental interactions between a drug and a lipid bilayer, independent of biological transporters.

Liposome-Water Partitioning (Log Plip/w): This assay measures the distribution of this compound between an aqueous buffer and liposomes of a defined lipid composition (e.g., phosphatidylcholine). This provides a measure of the compound's affinity for the lipid membrane.

Immobilized Artificial Membrane (IAM) Chromatography: IAM columns consist of a solid support with covalently bound phospholipids. The retention time of this compound on an IAM column provides an indication of its membrane affinity and can be correlated with its potential for passive diffusion.

These studies can help to understand how modifications to the structure of this compound (e.g., addition of polar or lipophilic groups) influence its fundamental ability to interact with and partition into biological membranes.

Cellular Permeability Assays in in vitro Systems

To assess permeability in a more biologically relevant context, in vitro models utilizing cell monolayers are employed. These assays can distinguish between passive diffusion and active transport mechanisms.

Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter support, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelium. By adding this compound to either the apical (AP) or basolateral (BL) side and measuring its appearance on the opposite side over time, the apparent permeability coefficient (Papp) can be determined. The Papp values in both directions (AP to BL and BL to AP) can indicate whether the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which are highly expressed in Caco-2 cells.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells are another cell line commonly used for permeability screening. They form tight monolayers and can be transfected to express specific human uptake or efflux transporters, making them a valuable tool for investigating the role of specific transporters in the permeation of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the permeation of a compound from a donor compartment, through a synthetic membrane impregnated with a lipid solution, to an acceptor compartment. PAMPA is a high-throughput method for predicting passive diffusion and can be used as an initial screen before conducting more resource-intensive cell-based assays.

The following table provides an overview of common cellular permeability assays:

| Assay | Model System | Information Gained |

| Caco-2 Permeability | Human colon adenocarcinoma cell monolayer. | Apparent permeability (Papp), potential for active transport (efflux). |

| MDCK Permeability | Canine kidney epithelial cell monolayer. | Permeability and identification of specific transporter interactions (if transfected). |

| PAMPA | Artificial membrane with a lipid solution. | High-throughput assessment of passive permeability. |

By systematically applying these methodologies, a comprehensive understanding of the metabolic and permeability profiles of this compound can be established. This knowledge is invaluable for guiding lead optimization efforts and for making informed decisions regarding the further development of this compound as a potential therapeutic agent.

Advanced Analytical Method Development for Research Applications of 1h Indol 7 Yl Piperazin 1 Yl Methanone

Chromatographic Method Development for the Analysis of 1H-indol-7-yl(piperazin-1-yl)methanone

Chromatographic techniques are indispensable for the separation and quantification of this compound from synthesis reaction mixtures, potential impurities, and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of indole (B1671886) and piperazine-containing compounds. semanticscholar.org The development of an optimized HPLC method for this compound is critical for routine analysis and quality control. A reverse-phase approach is typically favored for such molecules.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a common starting point for the separation of many drug-like molecules. unodc.org The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient or isocratic elution profile optimized to achieve the best separation. cetjournal.it For this compound, which has basic nitrogen atoms in the piperazine (B1678402) ring, the addition of a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution. jocpr.com Detection is typically performed using a UV detector, set at a wavelength where the indole chromophore exhibits maximum absorbance. For chiral compounds, specialized chiral stationary phases, such as those based on cyclodextrin (B1172386) or cellulose (B213188) derivatives, can be employed to separate enantiomers. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent consumption. semanticscholar.org For assessing the purity and homogeneity of this compound, CE can be particularly advantageous due to its high resolving power. In CE, separation is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the protonated form of this compound would be a key factor in its migration behavior.

The background electrolyte (BGE) composition, including its pH and any additives, is a critical parameter for optimizing separation. For basic compounds like the one , a low pH buffer is often used to ensure full protonation and good solubility. Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin derivative, to the BGE. semanticscholar.org

Mass Spectrometry-Based Analytical Techniques for this compound

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound and its derivatives.

Understanding the metabolic fate of this compound is essential for any potential therapeutic application. Hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the methods of choice for metabolite profiling studies. nih.govresearchgate.net These studies are often conducted using in vitro systems like liver microsomes or in vivo models. nih.gov

For LC-MS/MS analysis, the chromatographic conditions would be similar to those developed for HPLC-UV, but the effluent is directed into the mass spectrometer. The high sensitivity and selectivity of tandem mass spectrometry allow for the detection and structural characterization of metabolites even at very low concentrations. nih.govkib.ac.cnfrontiersin.org Common metabolic pathways for compounds containing indole and piperazine moieties include hydroxylation, N-oxidation, N-dealkylation, and glucuronidation. nih.gov

GC-MS can also be employed, particularly for more volatile metabolites or after derivatization to increase volatility. researchgate.netscholars.directrsc.org Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), is often necessary for compounds with polar functional groups like the secondary amine in the piperazine ring. scholars.direct

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

| Putative Metabolite | Biotransformation | Expected m/z |

| M1 | Hydroxylation (indole ring) | [M+H]+ + 16 |

| M2 | N-Oxidation (piperazine) | [M+H]+ + 16 |

| M3 | Oxidative deamination | [M+H]+ - 15 |

| M4 | Glucuronide conjugate | [M+H]+ + 176 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.net This provides an additional dimension of separation beyond that of traditional mass spectrometry, making it highly valuable for distinguishing between isomers (including constitutional and conformational isomers) that may have identical mass-to-charge ratios. researchgate.net

For this compound, which has several positional isomers (e.g., substitution at different positions of the indole ring), IMS-MS could be a powerful tool for their differentiation. Furthermore, the piperazine ring can exist in different conformations (e.g., chair, boat), and IMS-MS can provide insights into the preferred gas-phase conformation of the molecule. nih.gov The collision cross-section (CCS), a measure of the ion's size and shape, can be determined from the ion's drift time in the mobility cell and used to distinguish between different conformers.

Spectroscopic Characterization for Complex Formation Studies Involving this compound

The piperazine and indole moieties of this compound contain heteroatoms with lone pairs of electrons, making the molecule a potential ligand for complex formation with metal ions. Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy are crucial for studying these interactions. nih.govbiointerfaceresearch.comresearchgate.netrsc.org

The formation of a complex between this compound and a metal ion can be monitored by UV-Vis spectroscopy, as it often leads to a shift in the absorption maxima (either a bathochromic or hypsochromic shift) of the ligand. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information about the complex. nih.govresearchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon coordination to a metal ion can indicate the binding sites. nih.gov Infrared (IR) spectroscopy can also be used to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups involved in binding, such as the C=O and N-H stretches.

Table 3: Spectroscopic Changes upon Complex Formation of this compound with a Transition Metal (Illustrative)

| Spectroscopic Technique | Observation | Interpretation |

| UV-Vis | Bathochromic shift of the π-π* transition | Alteration of the electronic structure upon coordination |

| ¹H NMR | Downfield shift of indole N-H and piperazine protons | Involvement of indole and piperazine nitrogens in binding |

| IR | Shift in the C=O stretching frequency | Coordination through the carbonyl oxygen |

Fluorescence Spectroscopy for Ligand-Target Binding Kinetics

Fluorescence spectroscopy is a highly sensitive technique adept at monitoring the binding of a ligand to its target protein. nih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) upon ligand binding, or through the use of fluorescently labeled ligands. The indole moiety within this compound itself possesses intrinsic fluorescent properties that can potentially be exploited for such studies. researchgate.net

In a typical assay to determine binding affinity and kinetics, the target protein is titrated with increasing concentrations of this compound. The resulting changes in fluorescence intensity or anisotropy are then measured. These changes can be plotted against the ligand concentration to determine the dissociation constant (Kd), which is a measure of binding affinity. Furthermore, stopped-flow fluorescence techniques can be employed to measure the rates of association (kon) and dissociation (koff), providing a comprehensive kinetic profile of the ligand-target interaction.

Table 1: Representative Fluorescence Spectroscopy Data for the Interaction of an Indole-based Inhibitor with a Target Protein

| Inhibitor Concentration (nM) | Fluorescence Intensity (Arbitrary Units) |

|---|---|

| 0 | 100 |

| 10 | 92 |

| 25 | 81 |

| 50 | 68 |

| 100 | 55 |

| 250 | 40 |

| 500 | 30 |

| 1000 | 25 |

This table illustrates a hypothetical dataset where the fluorescence of a target protein is quenched upon binding to an indole-based inhibitor. The data can be used to calculate the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring biomolecular interactions in real-time. nih.govbiosensingusa.com It allows for the precise determination of association and dissociation rate constants, providing a detailed understanding of the binding kinetics between a small molecule, such as this compound, and its immobilized target protein. researchgate.netmdpi.com

In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the SPR signal versus time, provides real-time data on the association and dissociation phases of the interaction. From this data, the on-rate (ka) and off-rate (kd) can be calculated, and from these values, the equilibrium dissociation constant (KD) can be determined.

Table 2: Kinetic Parameters for the Interaction of a Small Molecule Inhibitor with a Target Protein Determined by SPR

| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

|---|---|---|---|

| This compound (Hypothetical) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Reference Inhibitor A | 2.2 x 10⁵ | 1.1 x 10⁻³ | 5 |

| Inactive Analog | No Binding Detected | No Binding Detected | N/A |

This table presents hypothetical kinetic data for this compound, comparing it to a known reference inhibitor and an inactive analog, as would be determined by SPR analysis.

Chemometric Approaches for Data Analysis in this compound Research

The large and complex datasets generated in modern drug discovery research necessitate the use of advanced computational and statistical methods for their analysis and interpretation. Chemometrics provides a suite of tools to extract meaningful information from such data, aiding in the identification of promising compounds and the understanding of structure-activity relationships.

Multivariate Statistical Analysis of High-Throughput Research Data

High-throughput screening (HTS) campaigns can generate data on the activity of thousands of compounds, including analogs of this compound, against a particular biological target. Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, are essential for analyzing this data. nih.gov

PCA can be used to reduce the dimensionality of the data, identifying the principal sources of variation and clustering compounds based on their activity profiles. This can help in identifying distinct classes of active compounds. PLS can be used to build quantitative structure-activity relationship (QSAR) models that relate the structural features of the compounds to their biological activity. neliti.com These models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective analogs of this compound.

This table lists common molecular descriptors that could be used in a multivariate statistical analysis to build a QSAR model for a series of compounds related to this compound.